molecular formula C11H9Cl2N3O2S B14961217 2-(2,4-dichlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B14961217
M. Wt: 318.2 g/mol
InChI Key: PABVGZJLARNOTP-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by the chlorination of phenoxyacetic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Formation of 2-(2,4-dichlorophenoxy)propanoic acid: The 2,4-dichlorophenoxyacetic acid is then reacted with propionic anhydride in the presence of a base such as pyridine to form 2-(2,4-dichlorophenoxy)propanoic acid.

    Cyclization to form 1,3,4-thiadiazole ring: The 2-(2,4-dichlorophenoxy)propanoic acid is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride to form the 1,3,4-thiadiazole ring.

    Formation of the final compound: The resulting intermediate is then reacted with an appropriate amine, such as propanamide, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting cellular processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

2-(2,4-dichlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide can be compared with other similar compounds, such as:

    2-(2,4-dichlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-(2,4-dichlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    2-(2,4-dichlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.

Properties

Molecular Formula

C11H9Cl2N3O2S

Molecular Weight

318.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C11H9Cl2N3O2S/c1-6(10(17)15-11-16-14-5-19-11)18-9-3-2-7(12)4-8(9)13/h2-6H,1H3,(H,15,16,17)

InChI Key

PABVGZJLARNOTP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=CS1)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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